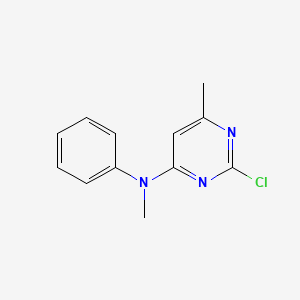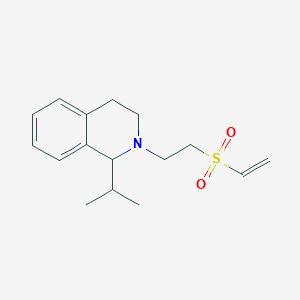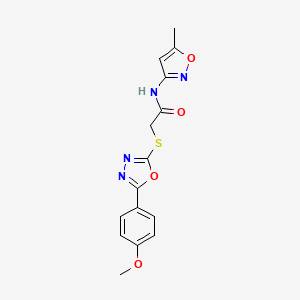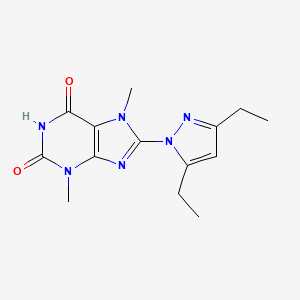
2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine is an organic compound with the CAS number 93669-49-9 . It has a molecular weight of 233.7 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N,6-dimethyl-N-phenyl-4-pyrimidinamine . The InChI code is 1S/C12H12ClN3/c1-9-8-11(15-12(13)14-9)16(2)10-6-4-3-5-7-10/h3-8H,1-2H3 .Physical And Chemical Properties Analysis
This compound has a melting point of 94-95°C . It’s worth noting that the physical and chemical properties of a compound can greatly influence its reactivity and potential uses.Applications De Recherche Scientifique
Ring Transformations and Reactivity Studies
Research has delved into the ring transformations of heterocyclic halogeno compounds, including derivatives of 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine. These studies examine the reactions of these compounds with nucleophiles, leading to the formation of various products through mechanisms such as addition-elimination and intramolecular redox processes. The detailed examination of these reactions enhances our understanding of the reactivity and potential applications of these compounds in synthetic organic chemistry (Geerts & Plas, 1978).
Non-Covalent Interaction Analysis
Investigations into 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, closely related to 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine, have provided insights into intramolecular non-covalent interactions. This research is crucial for understanding the structural characteristics and potential application of these compounds in materials science and molecular engineering (Zhang et al., 2018).
Cascade Synthesis for Functionalized Molecules
The compound and its derivatives have been utilized in cascade synthesis processes to create highly functionalized molecules. These synthetic strategies are significant for the development of new materials and pharmaceuticals, showcasing the versatility of 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine in complex chemical reactions (Elboray et al., 2011).
Ligand Exchange and Coordination Chemistry
Studies on ligand exchange and the coordination chemistry of related compounds offer valuable insights into the development of new catalysts and coordination complexes. Understanding the exchange processes and the electronic absorption properties of these complexes is essential for their application in catalysis and material science (Riesgo et al., 2001).
Synthetic and Pharmacological Applications
The synthesis and pharmacological screening of derivatives, including 4, 6-substituted di-(phenyl) pyrimidin-2-amines, have demonstrated the potential of these compounds in medicinal chemistry. Research in this area contributes to the development of new therapeutic agents, highlighting the relevance of 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine in drug discovery (Kumar et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9-8-11(15-12(13)14-9)16(2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAORTSZWMACGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(azidomethyl)-1H-benzo[d]imidazole](/img/structure/B2957453.png)
![N-(3-chlorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2957454.png)

![ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/no-structure.png)
![1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2957461.png)




![N-[(2-Ethoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2957470.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2957471.png)